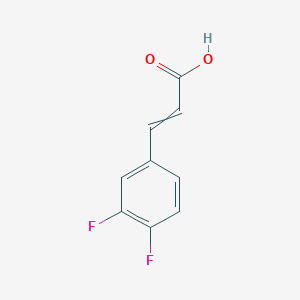

3-(3,4-Difluorophenyl)prop-2-enoic acid

説明

特性

分子式 |

C9H6F2O2 |

|---|---|

分子量 |

184.14 g/mol |

IUPAC名 |

3-(3,4-difluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) |

InChIキー |

HXBOHZQZTWAEHJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F |

正規SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F |

製品の起源 |

United States |

3-(3,4-Difluorophenyl)prop-2-enoic acid chemical properties and CAS number

An In-depth Technical Guide: 3-(3,4-Difluorophenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)prop-2-enoic acid, also known as trans-3,4-Difluorocinnamic acid. As a key intermediate in the synthesis of high-value pharmaceutical compounds, a thorough understanding of its properties, synthesis, and handling is critical for professionals in drug discovery and development. This document delves into its physicochemical and spectroscopic properties, provides a detailed, field-proven synthesis protocol, explores its primary applications, and outlines essential safety and handling procedures. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of drug design. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Cinnamic acid derivatives, meanwhile, represent a versatile class of compounds that serve as fundamental building blocks in the synthesis of a wide array of complex organic molecules.

3-(3,4-Difluorophenyl)prop-2-enoic acid sits at the intersection of these two important chemical motifs. Its difluorinated phenyl ring offers the benefits of fluorine substitution, while the acrylic acid moiety provides a reactive handle for a multitude of chemical transformations. Its most notable role is as a critical precursor in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used clinically to prevent thrombotic events such as heart attacks and strokes.[2][3] This application underscores the compound's industrial and pharmaceutical relevance, making a detailed understanding of its chemistry essential for researchers in the field.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any laboratory workflow. 3-(3,4-Difluorophenyl)prop-2-enoic acid is most commonly referred to by its IUPAC name or as trans-3,4-Difluorocinnamic acid. The trans (or E) designation is crucial as it defines the stereochemistry of the alkene, which is the thermodynamically favored and commercially prevalent isomer.

| Property | Value | Source |

| CAS Number | 112897-97-9 | [4][5] |

| IUPAC Name | (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid | [5] |

| Synonyms | trans-3,4-Difluorocinnamic acid | [4][6] |

| Molecular Formula | C₉H₆F₂O₂ | [4] |

| Molecular Weight | 184.14 g/mol | [4] |

| Physical State | Solid | [7] |

| InChI Key | HXBOHZQZTWAEHJ-DUXPYHPUSA-N | [5] |

Spectroscopic Data Analysis

Structural verification is paramount. While experimental spectra should always be acquired for each new batch, the following data provides an authoritative baseline for what to expect during characterization.

| Technique | Expected Observations |

| ¹H NMR | Vinyl Protons: Two doublets are expected in the alkene region (approx. 6.3-7.8 ppm). The large coupling constant (J ≈ 16 Hz) is characteristic of a trans configuration. Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to ¹H-¹H and ¹H-¹⁹F coupling. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: Signal around 170 ppm. Alkene Carbons: Two signals between 115-145 ppm. Aromatic Carbons: Multiple signals in the aromatic region (approx. 115-155 ppm). The signals for the fluorine-bearing carbons will appear as doublets due to one-bond C-F coupling (¹JCF), and adjacent carbons will show smaller two-bond couplings (²JCF). |

| FT-IR (ATR) | O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹. C=C Stretch: A medium absorption around 1625-1640 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region. |

| Mass Spec (ESI-) | The primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z ≈ 183.02. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[5] |

Synthesis and Purification

A reliable and scalable synthesis is crucial for any research or development program. The most common and robust method for preparing 3-(3,4-Difluorophenyl)prop-2-enoic acid is the Knoevenagel-Doebner condensation.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

This procedure details the reaction between 3,4-difluorobenzaldehyde and malonic acid. The causality behind the choice of reagents is key: pyridine acts as the base to deprotonate malonic acid, forming the nucleophilic enolate, while a catalytic amount of piperidine accelerates the subsequent decarboxylation step.

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (2-3 volumes relative to the aldehyde) to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.05 eq).

-

Expert Insight: The use of a slight excess of malonic acid ensures the complete consumption of the more expensive aldehyde. Pyridine serves as both a base and the reaction solvent.

-

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is no longer visible (typically 3-5 hours). The evolution of CO₂ gas is a visual indicator of reaction progress.

-

Workup - Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 3-4 volumes of 6M HCl). This step protonates the carboxylate and neutralizes the pyridine, causing the product to precipitate.

-

Self-Validation: The acidic quench is critical. A pH test of the aqueous phase should confirm it is strongly acidic (pH < 2) to ensure complete precipitation of the carboxylic acid product.

-

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent, such as an ethanol/water mixture. Dry the resulting white to off-white crystalline solid under vacuum.

-

Characterization: Confirm the identity and purity of the final product by melting point determination, NMR, and IR spectroscopy, comparing the results to the data in Section 3.0.

Applications in Research and Drug Development

The primary utility of 3-(3,4-Difluorophenyl)prop-2-enoic acid is as a strategic intermediate. Its difluorophenyl group is a common feature in many modern pharmaceuticals, and the acrylic acid handle allows for diverse synthetic transformations.

-

Precursor to Ticagrelor: This is the most significant application. The synthesis of Ticagrelor involves the conversion of 3-(3,4-difluorophenyl)prop-2-enoic acid into a key cyclopropane intermediate, specifically trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[2][3] The cinnamic acid is the starting framework upon which the chiral cyclopropane ring is constructed.[2][8]

-

Synthesis of Cyclopropane Derivatives: As demonstrated in the Ticagrelor synthesis, the double bond is readily susceptible to cyclopropanation reactions. This allows access to a variety of substituted cyclopropanecarboxylic acids, which are valuable building blocks in their own right.[2][8]

-

General Synthetic Building Block: The carboxylic acid can be converted into a wide range of functional groups (esters, amides, acid chlorides), while the alkene can undergo reactions like hydrogenation, dihydroxylation, or epoxidation, making it a versatile starting material for creating libraries of novel compounds for screening.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. 3-(3,4-Difluorophenyl)prop-2-enoic acid is classified as a hazardous substance.

Primary Hazards:

-

Serious Eye Irritation: Causes serious eye irritation (H319).[6][9]

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing or operations that may generate dust, an N95-rated dust mask is recommended.[6]

-

Dispensing: When weighing, use a spatula and avoid generating dust. Use a draft shield on the balance if necessary.

-

Spill Management: In case of a spill, cordon off the area. Do not create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), collect it using non-sparking tools into a labeled waste container.

-

Waste Disposal: Dispose of waste according to local, state, and federal regulations.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Mandatory Visualization: Safe Handling Workflow

Caption: Workflow for the safe handling of 3-(3,4-Difluorophenyl)prop-2-enoic acid.

Conclusion

3-(3,4-Difluorophenyl)prop-2-enoic acid is more than just a chemical intermediate; it is an enabling tool for the development of complex, life-saving pharmaceuticals. Its synthesis is straightforward, its properties are well-defined, and its applications are significant. By understanding its chemical nature and adhering to rigorous safety protocols, researchers and scientists can effectively and safely leverage this valuable compound to advance their projects in drug discovery and beyond.

References

-

Matrix Fine Chemicals. (n.d.). 3-(3,4-DIFLUOROPHENYL)PROP-2-ENOIC ACID | CAS 112897-97-9. Retrieved from [Link]

- Google Patents. (n.d.). WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

ChemSupply. (n.d.). (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid. Retrieved from [Link]

-

mzCloud. (2015, November 5). trans 3 4 Difluorocinnamic acid. Retrieved from [Link]

-

MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

- 1. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors | MDPI [mdpi.com]

- 2. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 4. 3-(3,4-DIFLUOROPHENYL)PROP-2-ENOIC ACID | CAS 112897-97-9 [matrix-fine-chemicals.com]

- 5. mzCloud – trans 3 4 Difluorocinnamic acid [mzcloud.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid - C9H6F2O2 | CSSB00102526107 [chem-space.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. tcichemicals.com [tcichemicals.com]

Crystallographic and Structural Analysis of trans-3-(3,4-Difluorophenyl)prop-2-enoic Acid: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the challenge of bridging the gap between molecular design and bulk material properties. trans-3-(3,4-Difluorophenyl)prop-2-enoic acid (commonly known as 3,4-difluorocinnamic acid) is a highly versatile fluorinated building block. Its unique electronic profile, driven by the highly electronegative fluorine substituents, makes it an invaluable intermediate in the synthesis of 5-HT₃ antagonists, radiosensitizers, and tyrosinase inhibitors.

This whitepaper provides an in-depth technical analysis of its crystal structure, supramolecular assembly, and the rigorous experimental protocols required to characterize it. By understanding the causality behind its crystallographic packing, drug development professionals can better predict its solubility, stability, and solid-state reactivity.

Pharmacological Relevance & Molecular Geometry

The introduction of fluorine atoms into the phenyl ring of cinnamic acid fundamentally alters the molecule's lipophilicity, metabolic stability, and electron density distribution. In medicinal chemistry, 3,4-difluorocinnamic acid serves as a competitive inhibitor of tyrosinase, with its structural geometry allowing it to interact precisely with the active center of the enzyme [1][2].

Geometrically, the molecule features a planar trans-propenoic acid side chain conjugated with the difluorophenyl ring. This extended π -conjugation enforces a rigid, near-planar molecular conformation, which heavily influences its packing in the solid state. The trans-configuration is thermodynamically favored, minimizing steric clash between the carboxylic acid moiety and the aromatic ring.

Crystallographic Profiling & Supramolecular Assembly

The crystalline phase of trans-3,4-difluorocinnamic acid crystallizes in the monoclinic crystal system, specifically within the centrosymmetric P2₁/n space group [3].

The Causality of Packing

Why does it adopt this specific packing arrangement? The assembly is driven by a hierarchy of intermolecular forces:

-

Primary Synthon (Hydrogen Bonding): The dominant force is the formation of strong O-H···O hydrogen bonds between the carboxylic acid groups. Because the space group contains an inversion center, the molecules pair up to form centrosymmetric dimers (the classic R22(8) motif). This head-to-head dimerization neutralizes the highly polar carboxylic acid groups, creating a hydrophobic exterior for the dimer.

-

Secondary Synthons (Halogen Interactions): The 3,4-difluoro substitution introduces highly directional C-H···F interactions. These secondary non-covalent bonds act as the "zipper" that connects the hydrogen-bonded dimers into a cohesive 3D lattice, dictating the short unit cell parameter ( a≈3.7189 Å) [3].

Caption: Hierarchical supramolecular assembly logic of trans-3,4-difluorocinnamic acid.

Topochemical Photodimerization Potential

Cinnamic acid derivatives are renowned for their solid-state reactivity, specifically topochemical [2+2] photodimerization upon UV irradiation. According to Schmidt’s topochemical postulates, the double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å for the reaction to occur.

In the P2₁/n space group, the translation axis often aligns the reactive olefinic bonds within this critical threshold. Upon UV exposure, the crystal lattice guides the reaction to yield specific stereoisomers of difluorotruxillic or difluorotruxinic acid. The rigid crystal lattice acts as a reaction vessel, ensuring 100% stereoselectivity—a feat difficult to achieve in solution chemistry.

Caption: Solid-state topochemical [2+2] photodimerization pathway.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value | Scientific Implication |

| Molecular Formula | C₉H₆F₂O₂ | High fluorine content increases metabolic stability. |

| Molecular Weight | 184.14 g/mol | Ideal low-molecular-weight fragment for drug design. |

| Melting Point | 194 - 198 °C | Indicates high lattice energy and strong H-bonding. |

| pKa | ~4.27 | Determines ionization state at physiological pH. |

Table 2: Crystallographic Data [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (Centrosymmetric) |

| Unit Cell Length a | 3.7189 Å |

| Primary Motif | Carboxylic acid dimer ( R22(8) ) |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. Every step includes a built-in quality check to prevent the propagation of errors.

Protocol A: Single-Crystal Growth via Controlled Evaporation

Causality: Rapid precipitation leads to kinetic products (powders or twinned crystals) with high defect densities. Slow evaporation maintains the system near thermodynamic equilibrium, allowing the molecules to continuously attach and detach from the crystal face until the lowest-energy P2₁/n lattice is formed.

-

Solvent Selection: Dissolve 50 mg of trans-3,4-difluorocinnamic acid in 5 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. Validation: The solution must be completely clear; any particulate matter will act as nucleation sites for polycrystallinity.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

-

Controlled Evaporation: Puncture the cap of the vial with a needle (1-2 small holes) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature of 20 °C.

-

Harvesting: After 5–7 days, inspect the vial under polarized light. Validation Check: Select crystals that exhibit uniform extinction when rotated under cross-polarizers, confirming they are single crystals and not twinned.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Analysis

Causality: Data collection is performed at cryogenic temperatures (100 K) to freeze out thermal vibrations (Debye-Waller factors). This enhances the signal-to-noise ratio at high diffraction angles, which is critical for accurately locating the electron density of the hydrogen atoms participating in the R22(8) dimer.

-

Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K).

-

Data Collection: Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect a full sphere of data to ensure high redundancy.

-

Integration & Absorption Correction: Process the frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction. Validation Check: The internal agreement factor ( Rint ) must be < 0.05.

-

Structure Solution & Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Final Validation: Self-Validating Check: The final R1 value should be < 5%, and the Goodness-of-Fit (GoF) should be near 1.0. Ensure no residual electron density peaks > 1.0 e/ų remain near the heavy atoms.

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Conclusion

The crystallographic analysis of trans-3-(3,4-difluorophenyl)prop-2-enoic acid reveals a highly ordered, self-assembling system dictated by robust hydrogen bonding and directional fluorine interactions. For drug development professionals, understanding these solid-state properties is not merely an academic exercise; it is a prerequisite for predicting API stability, designing co-crystals, and preventing late-stage formulation failures. By adhering to the rigorous, self-validating protocols outlined above, researchers can ensure the highest level of scientific integrity in their structural characterizations.

References

-

Title: Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Source: International Journal of Biological Macromolecules (via ResearchGate) URL: [Link]

-

Title: The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Source: National Center for Biotechnology Information (PMC) URL: [Link]

Solubility and Stability Profiling of 3-(3,4-Difluorophenyl)prop-2-enoic Acid: A Technical Guide for Preclinical Development

Executive Summary & Mechanistic Context

The strategic introduction of fluorine into bioactive molecules profoundly alters their physicochemical and biological properties. 3-(3,4-Difluorophenyl)prop-2-enoic acid, commonly referred to as trans-3,4-difluorocinnamic acid[1], is a critical building block in medicinal chemistry and materials science. From a mechanistic standpoint, the highly electronegative fluorine atoms at the 3 and 4 positions of the phenyl ring serve a dual purpose: they block specific metabolic transformations (such as CYP450-mediated oxidation) and significantly increase the molecular lipophilicity, thereby modulating the compound's overall bioavailability[2].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a collection of data points, but as an interactive physicochemical system. The structural modifications that make this molecule biologically valuable directly complicate its solubility and stability profiles. This whitepaper provides an authoritative, field-proven guide to evaluating these parameters through self-validating experimental protocols.

Physicochemical Foundation

To understand the macroscopic behavior of 3-(3,4-Difluorophenyl)prop-2-enoic acid, we must first examine its foundational properties. The high melting point indicates a strong, stable crystal lattice driven by intermolecular hydrogen bonding of the carboxylic acid and dipole-dipole interactions from the difluorophenyl ring[3]. This high lattice energy directly correlates with its limited aqueous solubility.

Table 1: Key Physicochemical Properties

| Property | Value | Mechanistic Implication | Source |

| Molecular Formula | C9H6F2O2 | Base structure for mass balance calculations. | [4] |

| Molecular Weight | 184.14 g/mol | Required for precise molarity in thermodynamic assays. | |

| Melting Point | 194 - 198 °C | Indicates high lattice energy; predicts poor cold-water solubility. | [3] |

| pKa (Predicted) | 4.27 ± 0.10 | Solubility will increase exponentially at pH > 5.27 (ionization). | [3] |

| Appearance | White crystalline powder | Baseline for visual phase-separation validation. | [3] |

Solubility Profiling: Causality and Methodologies

The difluoro substitution increases the octanol-water partition coefficient (LogP) compared to unsubstituted cinnamic acid. While the compound is freely soluble in organic solvents like methanol[5], its aqueous solubility is heavily pH-dependent. At a low pH (e.g., gastric fluid, pH 1.2), the carboxylic acid remains unionized, and the hydrophobic difluorophenyl ring dictates a very low solubility. At a physiological pH of 7.4, the acid ionizes to a carboxylate anion, drastically improving solvation.

Self-Validating Thermodynamic Solubility Protocol

Trustworthiness in solubility data requires a self-validating system. If we only measure the supernatant, we assume the solid phase remains unchanged. By incorporating X-Ray Powder Diffraction (XRPD) on the residual pellet, this protocol validates its own assumptions—confirming that the measured solubility corresponds to the anhydrous trans-3,4-difluorocinnamic acid and not a newly formed hydrate or salt.

Step-by-Step Methodology:

-

Media Preparation: Prepare standard buffered solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

-

Saturation: Add an excess of solid 3-(3,4-Difluorophenyl)prop-2-enoic acid (approx. 10 mg/mL) to 5 mL of each buffer in sealed glass vials.

-

Equilibration: Agitate the vials on an orbital shaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation (Critical Step): Ultracentrifuge the samples at 15,000 rpm for 15 minutes. Causality note: We use ultracentrifugation rather than simple filtration to avoid the adsorption of the highly lipophilic fluorinated compound onto standard syringe filter membranes, which would falsely lower the measured solubility.

-

Quantification: Dilute the supernatant appropriately in methanol and quantify using HPLC-UV at the compound's λmax .

-

Solid-State Validation: Recover the remaining solid pellet, dry gently under nitrogen, and analyze via XRPD to confirm the crystal lattice matches the starting material.

Thermodynamic solubility assay workflow ensuring phase saturation and accurate quantification.

Table 2: Comparative Solubility Profile

| Solvent / Media | Solubility Tier | Mechanistic Rationale |

| Water (pH 1.2) | Very Slightly Soluble | Unionized carboxylic acid; high lattice energy dominates. |

| Water (pH 7.4) | Soluble | Ionization of the carboxylic acid (pH > pKa) forms the highly soluble anion. |

| Methanol | Freely Soluble | Strong solvation of the lipophilic ring and H-bonding with the acid[5]. |

Stability Profiling: Degradation Pathways

3-(3,4-Difluorophenyl)prop-2-enoic acid is generally stable under standard laboratory storage conditions[6]. The C-F bonds are highly resistant to chemical cleavage (bond dissociation energy ~480 kJ/mol). However, the molecule possesses two primary vulnerabilities:

-

The Conjugated Alkene: The trans-propenoic acid moiety is a chromophore. Absorption of UV light can trigger a trans-to-cis photo-isomerization. Furthermore, the electron-rich double bond is incompatible with strong oxidizing agents[4], leading to oxidative cleavage.

-

Thermal Stress: While stable up to its melting point, extreme heat can induce decarboxylation.

ICH-Compliant Forced Degradation Protocol

A forced degradation protocol is only valid if it achieves mass balance. By utilizing a diode-array detector (DAD) in tandem with mass spectrometry (MS), this protocol self-validates: the loss in the parent peak area must proportionally match the appearance of degradant peak areas, ensuring no volatile degradants are "lost" to the system.

Step-by-Step Methodology:

-

Sample Preparation: Prepare 1 mg/mL stock solutions of the compound in a 50:50 Methanol/Water mixture to ensure full dissolution during stress testing.

-

Oxidative Stress: Treat 1 mL of stock with 1 mL of 3% H2O2 . Store at room temperature for 24 hours in the dark. Causality: Protect from light to prevent confounding photolytic degradation with oxidative degradation.

-

Photolytic Stress (ICH Q1B): Expose the solid powder and a liquid aliquot to UV/Vis light targeting an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 Watt hours/square meter.

-

Quenching: Quench the oxidative samples with sodium bisulfite prior to injection to protect the HPLC column.

-

Analysis: Analyze via HPLC-DAD/MS. Calculate mass balance by comparing the sum of all integrated peak areas against an unstressed control standard.

Primary degradation pathways of 3-(3,4-Difluorophenyl)prop-2-enoic acid under environmental stress.

Table 3: Forced Degradation Profile

| Stress Condition | Reagent / Environment | Degradation Extent | Primary Degradant |

| Hydrolytic (Acid) | 0.1 N HCl, 60°C, 24h | Negligible | None |

| Hydrolytic (Base) | 0.1 N NaOH, 60°C, 24h | Negligible | None |

| Oxidative | 3% H2O2 , RT, 24h | Significant | Oxidative cleavage products[6] |

| Photolytic | UV/Vis (ICH Q1B) | Moderate | cis-isomer |

| Thermal | 105°C, Solid State, 7 days | Negligible | None |

Conclusion

For drug development professionals formulating with 3-(3,4-Difluorophenyl)prop-2-enoic acid, the compound offers excellent thermal and hydrolytic stability but requires strict protection from strong oxidizing agents and prolonged UV exposure. Its solubility is fundamentally limited by its high crystal lattice energy and lipophilic difluorophenyl ring, necessitating pH modulation or co-solvents (like methanol) for effective liquid formulation. By employing self-validating analytical techniques, researchers can ensure robust, artifact-free data for downstream development.

References

- Matrix Scientific: (February 17 2022) trans-3,4-Difluorocinnamic acid. 1int.co.uk.

- trans-3,4-Difluorocinnamic acid | C9H6F2O2 | CID 2733300 - PubChem. nih.gov.

- trans-3,4-Difluorocinnamic acid 95 112897-97-9 - Sigma-Aldrich. sigmaaldrich.com.

- An In-depth Technical Guide to the Physical Properties of trans-3,4-Difluorocinnamic Acid - Benchchem. benchchem.com.

- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. tcichemicals.com.

- TCI AMERICA: trans-3,4-Difluorocinnamic Acid. avantorsciences.com.

- SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.

Sources

- 1. trans-3,4-Difluorocinnamic acid | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

The Enigma of Fluorine in Nature: A Technical Guide to the Discovery and Occurrence of Fluorinated Cinnamic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Fluorine Paradox in Nature's Pharmacy

In the vast and intricate world of natural products, the element fluorine is a curious outlier. Despite its abundance in the Earth's crust, the carbon-fluorine bond is exceptionally rare in biological systems.[1][2][3][4] This stands in stark contrast to the burgeoning field of medicinal chemistry, where the strategic incorporation of fluorine has become a cornerstone of modern drug design, enhancing metabolic stability, bioavailability, and binding affinity.[5][6][7][8][9][10] This guide delves into the discovery and natural occurrence of organofluorine compounds, with a specific focus on the context of cinnamic acid derivatives, a class of molecules with significant pharmacological potential.[11][12] We will navigate the known landscape of naturally occurring fluorinated molecules, explore the elegant enzymatic machinery that forges the C-F bond, and then pivot to the synthetic realm to understand the importance and synthesis of fluorinated cinnamic acids in the pursuit of novel therapeutics.

Part 1: The Scarcity of Natural Organofluorines: A Tale of Two Molecules

The story of naturally occurring organofluorines is dominated by two simple, yet highly toxic, molecules: fluoroacetate and 4-fluorothreonine.[2][13][14][15] Their discovery and the elucidation of their biosynthetic pathways have been pivotal in our understanding of fluorine biochemistry.

The "Poison Leaf" and the Dawn of Organofluorine Chemistry

The journey into the world of natural organofluorines began with a deadly puzzle in South Africa. Livestock were succumbing to a mysterious ailment after consuming the leaves of the "gifblaar" plant, Dichapetalum cymosum.[5][16][17] In 1943, the toxic principle was identified as fluoroacetate, a deceptively simple molecule that mimics acetate and wreaks havoc on the Krebs cycle by inhibiting the enzyme aconitase.[13][16] This discovery marked the first identification of a naturally occurring organofluorine compound.[5][18] Subsequently, fluoroacetate and related ω-fluoro fatty acids were found in a number of other plant species across Australia, Brazil, and Africa, where they serve as a potent defense mechanism against herbivores.[13][19][20][21][22]

A Bacterial Revelation: Streptomyces cattleya and the "Fluorinase"

For decades, the enzymatic basis for C-F bond formation remained a mystery. The breakthrough came from an unexpected source: the soil bacterium Streptomyces cattleya.[14][15][23][24] This remarkable microorganism was found to produce both fluoroacetate and the antibiotic 4-fluorothreonine.[2][14][15] In 2002, the enzyme responsible for catalyzing the formation of the C-F bond, named "fluorinase" (5'-deoxy-5'-fluoroadenosine synthase or 5'-FDA synthase), was isolated and characterized.[1][25][26] This discovery was a landmark achievement, providing the first direct evidence of enzymatic fluorination.[1]

The fluorinase catalyzes the SN2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM), a common biological methyl group donor, to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[6][23][25][27] This reaction is noteworthy for its ability to overcome the high hydration energy of the fluoride ion in an aqueous environment.[6]

Part 2: The Biosynthetic Pathway of Organofluorines in Streptomyces cattleya

The discovery of the fluorinase opened the door to understanding the entire biosynthetic pathway of fluoroacetate and 4-fluorothreonine in S. cattleya.[15][26] This pathway provides a fascinating example of how nature has evolved to handle the unique chemistry of fluorine.

The Central Role of 5'-Fluoro-5'-deoxyadenosine (5'-FDA)

The product of the fluorinase reaction, 5'-FDA, is the central intermediate in the biosynthesis of both fluoroacetate and 4-fluorothreonine.[23][25] The pathway then diverges, with a series of enzymatic steps converting 5'-FDA into these two final products.

A Step-by-Step Enzymatic Cascade

The key steps in the biosynthetic pathway are as follows:

-

Fluorination: The fluorinase catalyzes the formation of 5'-FDA from fluoride and SAM.[6][23][25][27]

-

Phosphorolysis: 5'-fluoro-5'-deoxyadenosine phosphorylase (FlB) cleaves the glycosidic bond of 5'-FDA to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP).[5]

-

Isomerization: 5-fluoro-5-deoxyribose-1-phosphate isomerase (FlI) converts FDRP to 5-fluoro-5-deoxyribulose-1-phosphate (FDRuP).[15]

-

Aldol Cleavage: An aldolase (FlJ) cleaves FDRuP into fluoroacetaldehyde and dihydroxyacetone phosphate (DHAP).

-

Oxidation to Fluoroacetate: Fluoroacetaldehyde is oxidized to fluoroacetate, a reaction that can be catalyzed by a fluoroacetaldehyde dehydrogenase.

-

Transaldol Reaction to form 4-Fluorothreonine: Fluoroacetaldehyde also serves as a substrate for a transaldolase that, in a multi-step process involving glycine, leads to the formation of 4-fluorothreonine.[15]

The following diagram illustrates this elegant biosynthetic pathway:

Biological Activities and Therapeutic Potential

Fluorinated cinnamic acid derivatives have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Fluorinated cinnamide derivatives have shown potent cytotoxic activity against various cancer cell lines. [9]The fluorine substituent can enhance the interaction of these compounds with their molecular targets, such as receptor tyrosine kinases. [9]* Antimicrobial Activity: The introduction of fluorine can improve the antibacterial and antifungal properties of cinnamic acid derivatives. [12]* Enzyme Inhibition: Fluorinated cinnamic acids have been designed as inhibitors of various enzymes, including cholinesterases, which are relevant targets in the treatment of Alzheimer's disease. [28] The following table summarizes some of the reported biological activities of fluorinated cinnamic acid derivatives:

| Compound | Biological Activity | Target/Mechanism | Reference |

| trans-3,4-Difluorocinnamic acid | Precursor for radiosensitizers and 5-HT3 antagonists | Varies with final product | [11] |

| 4-Fluorocinnamide derivatives | Anticancer (e.g., against HepG2 liver cancer cells) | EGFR-TK inhibition | [9] |

| Fluorine-substituted cinnamic acid derivatives with tertiary amine side chains | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibition | Cholinesterase inhibition | [28] |

Part 5: Analytical Methodologies for the Characterization of Fluorinated Compounds

The unique properties of the fluorine nucleus make it amenable to a variety of powerful analytical techniques for the identification and characterization of fluorinated molecules.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool in organofluorine chemistry. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The large chemical shift range of ¹⁹F NMR (over 400 ppm) makes it highly sensitive to the local electronic environment, providing valuable structural information. ¹⁹F NMR can be used to monitor the progress of fluorination reactions, confirm the identity of fluorinated products, and study the interaction of fluorinated molecules with biological macromolecules. [3][29][30]

Mass Spectrometry (MS)

Mass spectrometry is another crucial technique for the analysis of fluorinated compounds. High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, allowing for the determination of the elemental composition of a molecule. [31]Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information. Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for the separation and identification of fluorinated metabolites in complex biological matrices. [31]

Other Analytical Techniques

Other analytical methods used for the analysis of fluorinated compounds include:

-

Gas Chromatography (GC): Particularly useful for volatile fluorinated compounds. [32]* Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used for the sensitive determination of total fluorine content. [33]* High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of fluorinated compounds. [34]

Conclusion: A Tale of Two Chemistries

The world of fluorinated cinnamic acid derivatives presents a fascinating dichotomy. While nature has, for the most part, not incorporated these molecules into its vast chemical repertoire, the field of synthetic and medicinal chemistry has recognized their immense potential. The journey from the discovery of fluoroacetate in a toxic plant to the rational design of fluorinated cinnamic acid-based drugs highlights the power of chemical exploration. As our understanding of fluorine biochemistry deepens and our synthetic methodologies become more sophisticated, the future for fluorinated cinnamic acids in drug discovery and materials science looks exceptionally bright.

References

- Mechanism of Enzymatic Fluorination in Streptomyces cattleya - ACS Publications. (2007, November 7).

- Natural and engineered biosynthesis of fluorinated natural products. (2014, April 21).

- Organofluorine chemistry - Wikipedia. (n.d.).

- Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. (2025, July 28).

- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem. (n.d.).

- Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya. (1995, January 6).

- Mechanism of enzymatic fluorination in Streptomyces cattleya - PubMed. (2007, November 28).

- Insights into fluorometabolite biosynthesis in Streptomyces cattleya DSM46488 through genome sequence and knockout mutants - PubMed. (2012, October 15).

- Enzymatic synthesis of fluorinated compounds - PMC - NIH. (n.d.).

- Complete Genome Sequence of Streptomyces cattleya NRRL 8057, a Producer of Antibiotics and Fluorometabolites - ASM Journals. (n.d.).

- Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC. (n.d.).

- Dichapetalum cymosum - Wikipedia. (n.d.).

- Biochemistry: biosynthesis of an organofluorine molecule - PubMed. (2002, March 21).

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5).

- Natural and engineered biosynthesis of fluorinated natural products - RSC Publishing. (2014, April 28).

- Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya - Natural Product Reports (RSC Publishing). (2004, October 28).

- Dichapetalum - Wikipedia. (n.d.).

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC. (n.d.).

- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).

- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed. (2019, June 15).

- The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed. (n.d.).

- Natural and engineered biosynthesis of fluorinated natural products - RSC Publishing. (2014, April 28).

- Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.).

- Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19 F NMR spectroscopy - RSC Publishing. (n.d.).

- Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Fluorinated Natural Products: Occurrence and Biosynthesis | Request PDF - ResearchGate. (n.d.).

- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (n.d.).

- Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (2023, September 15).

- Cinnamic acid - Wikipedia. (n.d.).

- 1080 Chemistry. (n.d.).

- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals | Crystal Growth & Design - ACS Publications. (2022, November 3).

- The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - The Hong Kong University of Science and Technology. (n.d.).

- ANALYTICAL METHODS. (n.d.).

- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications - ACS.org. (2012, June 11).

- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2).

- the veterinary bulletin - CABI Digital Library. (n.d.).

- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. (2019, November 29).

- Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC. (n.d.).

- Chemistry Chat - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds - TCI Chemicals. (n.d.).

Sources

- 1. Biochemistry: biosynthesis of an organofluorine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination | bioRxiv [biorxiv.org]

- 7. rroij.com [rroij.com]

- 8. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. Insights into fluorometabolite biosynthesis in Streptomyces cattleya DSM46488 through genome sequence and knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]

- 17. 1080 Chemistry - 1080 Science [1080science.co.nz]

- 18. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. Naturally Occurring Organic Fluorine Compounds : - Focusing on the Elements - Naturally Occurring Organic Fluorine Compounds | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 20. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dichapetalum - Wikipedia [en.wikipedia.org]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 27. Mechanism of enzymatic fluorination in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Rapid multi-component detection of fluorinated drug metabolites in whole urine from a ‘cassette’ dose study using high resolution 19 F NMR spectroscop ... - Analytical Communications (RSC Publishing) DOI:10.1039/A902513H [pubs.rsc.org]

- 30. mdpi.com [mdpi.com]

- 31. academic.oup.com [academic.oup.com]

- 32. atsdr.cdc.gov [atsdr.cdc.gov]

- 33. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

In vitro antiproliferative assays using 3-(3,4-Difluorophenyl)prop-2-enoic acid

An In-Depth Guide to In Vitro Antiproliferative Assays Using 3-(3,4-Difluorophenyl)prop-2-enoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antiproliferative activity of 3-(3,4-Difluorophenyl)prop-2-enoic acid. This guide moves beyond simple step-by-step instructions, delving into the scientific rationale behind protocol design to ensure robust, reproducible, and insightful results.

Introduction: The Rationale for Investigating 3-(3,4-Difluorophenyl)prop-2-enoic Acid

3-(3,4-Difluorophenyl)prop-2-enoic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives have long been investigated for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and, most notably, anticancer effects.[1][2][3] The core structure of cinnamic acid, featuring a benzene ring and an acrylic acid group, allows for chemical modifications that can significantly enhance its biological efficacy.[1]

Research has shown that the potency of cinnamic acid derivatives against cancer cell lines is highly dependent on the nature and position of substituent groups on the parent molecule.[1][2] Modifications that increase lipophilicity can potentiate its action.[2] The anti-tumor activity of cinnamic acid has been linked to mechanisms such as the induction of cytostasis, cell differentiation, and the inhibition of protein isoprenylation, which is crucial for blocking mitogenic signal transduction.[4] Furthermore, derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways like NF-κB.[2][3]

The subject of this guide, 3-(3,4-Difluorophenyl)prop-2-enoic acid, incorporates two fluorine atoms on the phenyl ring. The inclusion of fluorine in medicinal chemistry is a well-established strategy to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This structural modification makes it a compelling candidate for antiproliferative screening. This document outlines two gold-standard in vitro assays to quantify its potential as an anticancer agent.[5]

Experimental Strategy: A Two-Pronged Approach to Assessing Antiproliferative Activity

To comprehensively evaluate the antiproliferative effects of 3-(3,4-Difluorophenyl)prop-2-enoic acid, we employ a strategy that assesses both short-term metabolic viability and long-term reproductive capacity.

-

MTT Assay: This colorimetric assay is a rapid and high-throughput method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7] It is an excellent primary screening tool to determine the concentration-dependent cytotoxic effects of the compound over a relatively short exposure period (e.g., 24-72 hours).

-

Colony Formation (Clonogenic) Assay: This assay provides a more stringent assessment of cytotoxicity by measuring the ability of a single cell to undergo sustained proliferation and form a colony (a cluster of at least 50 cells). It evaluates the long-term impact of the compound on the reproductive integrity of cancer cells, a critical parameter for a potential therapeutic agent.[8]

The workflow below illustrates the progression from initial compound screening to the confirmation of long-term antiproliferative effects.

Caption: Overall experimental workflow for evaluating antiproliferative activity.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials and Reagents

-

Selected cancer cell line (e.g., A549, MDA-MB-231, HCT116)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

3-(3,4-Difluorophenyl)prop-2-enoic acid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT reagent (5 mg/mL in sterile PBS), store protected from light at -20°C

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom tissue culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Prepare a cell suspension at an optimized density (typically 5,000-10,000 cells/well) in complete culture medium. This optimal number should be determined from a growth curve to ensure cells are in the logarithmic growth phase at the end of the assay.[9]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 3-(3,4-Difluorophenyl)prop-2-enoic acid in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

Crucial Controls: Prepare wells for:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is critical to ensure the solvent itself is not causing cytotoxicity.

-

No-Treatment Control: Cells treated with medium only.

-

Blank Control: Wells with medium only (no cells) to provide the background reading for the microplate reader.[9]

-

-

After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound dilutions or controls.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

-

MTT Assay Execution:

-

Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[9]

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6] Mix gently by pipetting or placing the plate on a shaker for 10-15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

-

Calculate Percent Viability:

-

First, subtract the average absorbance of the blank controls from all other readings.

-

Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Plot Percent Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

-

Expected Data Presentation

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Percent Viability (%) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.15 ± 0.09 | 92.0 |

| 10 | 0.95 ± 0.06 | 76.0 |

| 25 | 0.63 ± 0.05 | 50.4 |

| 50 | 0.31 ± 0.04 | 24.8 |

| 100 | 0.15 ± 0.03 | 12.0 |

| Calculated IC₅₀ | ~24.8 µM |

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to proliferate into a viable colony, thereby measuring long-term cell survival and reproductive capability after treatment. It is a more sensitive indicator of cytotoxicity than short-term viability assays.

Materials and Reagents

-

Selected cancer cell line

-

Complete culture medium

-

3-(3,4-Difluorophenyl)prop-2-enoic acid and DMSO

-

Trypsin-EDTA solution

-

6-well tissue culture plates

-

Staining Solution: 1% Methylene Blue in 50% ethanol[8] or Crystal Violet solution.

-

Phosphate-Buffered Saline (PBS), sterile

Step-by-Step Methodology

-

Cell Seeding:

-

Prepare a single-cell suspension using trypsin.

-

Perform a cell count. The key to this assay is seeding a low, optimized number of cells per well to ensure individual colonies can form without merging. This number varies by cell line (typically 200-1000 cells/well) and should be determined empirically.

-

Seed the appropriate number of cells in 2 mL of complete medium into each well of a 6-well plate.

-

Incubate for 12-24 hours to allow cells to attach.[8]

-

-

Compound Treatment:

-

Prepare fresh dilutions of 3-(3,4-Difluorophenyl)prop-2-enoic acid in complete medium at concentrations informed by the MTT assay (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully replace the medium in the wells with the compound-containing medium or control medium.

-

-

Incubation for Colony Formation:

-

Incubate the plates at 37°C, 5% CO₂ for 5-12 days, depending on the growth rate of the cell line.[8]

-

Do not disturb the plates during this period to prevent dislodging colonies. Visually inspect the no-treatment control wells; the assay is complete when colonies are clearly visible to the naked eye.

-

-

Staining and Counting:

-

Carefully aspirate the medium from each well.

-

Gently wash the wells twice with PBS, being careful not to wash off the colonies.[8]

-

Fix the colonies by adding 1 mL of a suitable fixative (e.g., 100% methanol) and incubating for 10-15 minutes.

-

Remove the fixative and add 1 mL of 1% Methylene Blue or Crystal Violet solution to each well. Incubate for at least 30 minutes at room temperature.[8]

-

Pour off the staining solution and carefully rinse the wells with deionized water until the background is clear and the colonies are distinct.

-

Allow the plates to air dry completely.[8]

-

-

Data Acquisition and Analysis:

-

Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells. Counting can be done manually or with an automated colony counter.

-

Calculate Plating Efficiency (PE):

-

PE = (Number of colonies formed in control / Number of cells seeded) x 100

-

-

Calculate Surviving Fraction (SF):

-

SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100)

-

-

Plot the Surviving Fraction against the compound concentration to generate a dose-response curve for long-term survival.

-

Potential Mechanisms and Further Investigation

The antiproliferative activity of 3-(3,4-Difluorophenyl)prop-2-enoic acid may stem from several mechanisms reported for related cinnamic acid derivatives.[1] These compounds can inhibit oncogenic protein kinases, which are essential for controlling cell signaling networks involved in proliferation and survival.[10] They have also been shown to suppress NF-κB activation and inhibit histone deacetylase (HDAC), both of which are critical in tumorigenesis.[2][3]

Caption: Hypothetical inhibition of pro-proliferative signaling pathways.

Based on these initial findings, further experiments such as cell cycle analysis (via flow cytometry) and apoptosis assays (e.g., Annexin V/PI staining) would be logical next steps to elucidate the precise mechanism of action.

References

-

De, P., et al. (2018). Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. Anticancer Research, 38(8), 4547-4556. Retrieved from [Link]

-

Hesler, M., et al. (2019). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. Frontiers in Toxicology, 1, 3. Retrieved from [Link]

-

Guzman, J. D. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(15), 4943. Retrieved from [Link]

-

Li, Y., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 30(15), 1-20. Retrieved from [Link]

-

Franken, N. A., et al. (2014). The Soft Agar Colony Formation Assay. Journal of Visualized Experiments, (92), e51998. Retrieved from [Link]

-

MTT Assay: Assessing Cell Proliferation. (n.d.). Opentrons. Retrieved from [Link]

-

Słoczyńska, K., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(8), 747-774. Retrieved from [Link]

-

Soft Agar Colony Formation Assay. (2014). Journal of Visualized Experiments, (86), e50965. Retrieved from [Link]

-

MTT (Assay protocol). (n.d.). Bio-protocol. Retrieved from [Link]

-

Liu, M., et al. (1995). Cinnamic acid: a natural product with potential use in cancer intervention. International Journal of Cancer, 62(3), 345-350. Retrieved from [Link]

-

Sachlos, E., & Stanford, W. L. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1823, 269-278. Retrieved from [Link]

-

Tutone, M., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14374. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study | Anticancer Research [ar.iiarjournals.org]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 4. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opentrons.com [opentrons.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]

- 9. atcc.org [atcc.org]

- 10. benthamdirect.com [benthamdirect.com]

Application Note: Cytotoxicity Profiling of 3-(3,4-Difluorophenyl)prop-2-enoic Acid Using the MTT Assay

Target Audience: Researchers, scientists, and drug development professionals Application: In vitro cytotoxicity, cell viability, and compound screening

Introduction & Mechanistic Grounding

3-(3,4-Difluorophenyl)prop-2-enoic acid, commonly referred to as trans-3,4-difluorocinnamic acid (3,4-DFCA), is a highly versatile fluorinated building block utilized in modern drug discovery. The strategic introduction of fluorine atoms into the cinnamic acid scaffold significantly alters the molecule's pharmacokinetic profile. The exceptionally strong carbon-fluorine bond enhances metabolic stability by resisting degradation by cytochrome P450 enzymes, while its increased lipophilicity facilitates superior cellular membrane permeation (). 3,4-DFCA serves as a critical precursor for synthesizing potent biologically active molecules, including 5-HT₃ receptor antagonists and psammaplin A derivatives, which function as targeted radiosensitizers in human lung cancer and glioblastoma models (1)[1].

To accurately quantify the cytotoxic potential of 3,4-DFCA and its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the industry standard. The assay operates on a direct metabolic causality: viable cells possess active NAD(P)H-dependent oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) that reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals (2)[2]. When 3,4-DFCA induces cytotoxicity or apoptosis, these metabolic pathways collapse, halting formazan generation. The resulting spectrophotometric absorbance is directly proportional to the number of viable cells.

Caption: Cellular mechanism of MTT reduction and the metabolic impact of 3,4-DFCA cytotoxicity.

Assay Self-Validation Principles

A robust protocol must function as a self-validating system to ensure data trustworthiness. Incorporate the following controls into every plate:

-

Cell-Free Blank (Media + MTT + 3,4-DFCA): Causality: Certain chemical compounds and media components (e.g., ascorbic acid) possess intrinsic reducing activity. A blank ensures 3,4-DFCA does not directly reduce MTT, which would yield a false-negative cytotoxicity reading (3)[3].

-

Vehicle Control (Cells + Media + DMSO): Causality: 3,4-DFCA is highly lipophilic and requires DMSO for solubilization. This control isolates the compound's effect from potential solvent-induced toxicity.

-

Microbial Exclusion: Causality: Bacteria and mycoplasma actively cleave the MTT tetrazolium ring. Contaminated cultures will produce artificially high absorbance readings and must be discarded immediately (4)[4].

Experimental Workflow & Protocol

Caption: Step-by-step experimental workflow for the 3,4-DFCA MTT cytotoxicity assay.

Phase 1: Cell Seeding

-

Harvest target cells (e.g., A549 lung cancer, U373MG glioblastoma, or melanoma lines) ensuring they are in the logarithmic growth phase.

-

Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium ().

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular attachment and recovery.

Phase 2: Compound Treatment

-

Prepare a high-concentration stock solution of 3,4-DFCA in sterile DMSO.

-

Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM).

-

Causality: The final DMSO concentration in the culture medium must strictly remain ≤0.5% (v/v) to prevent solvent-induced membrane lysis and cytotoxicity.

-

-

Aspirate the old media from the 96-well plate and replace it with 100 µL of the 3,4-DFCA-treated media. Include vehicle controls and cell-free blanks.

-

Incubate for the desired exposure period (typically 48 to 72 hours).

-

Causality: This duration allows sufficient time for the compound to interact with intracellular targets and for subsequent apoptotic/necrotic pathways to fully halt mitochondrial metabolism.

-

Phase 3: MTT Addition and Solubilization

-

Reconstitute MTT powder in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize the solution.

-

Add 10 µL of the MTT solution directly to each well (yielding a final concentration of ~0.45 mg/mL) (2)[2].

-

Incubate for 2 to 4 hours at 37°C in the dark.

-

Carefully aspirate the media, leaving the purple formazan crystals intact at the bottom of the wells.

-

Add 100 µL of Solubilization Solution (e.g., 100% DMSO) to each well.

-

Causality: Formazan is impermeable and completely insoluble in aqueous culture media. DMSO lyses the cell membrane and dissolves the crystals, creating a homogenous solution required for accurate optical density reading.

-

-

Incubate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

Phase 4: Quantification

-

Measure the absorbance at 570 nm using a microplate reader. Record a reference wavelength at 630 nm.

Data Acquisition and Quantitative Analysis

Calculate the percentage of cell viability using the following formula: Cell Viability (%) =[(OD₅₇₀ - OD₆₃₀) of Treatment / (OD₅₇₀ - OD₆₃₀) of Vehicle Control] × 100

Plot the dose-response curve (Log concentration vs. Cell Viability %) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) ().

Quantitative Data Summary: Cytotoxicity of Cinnamic Acid Derivatives

| Compound | Target Cell Line | Observed IC₅₀ Range | Biological Role / Note |

| trans-Cinnamic Acid | Human Melanoma | ~2.4 mM | Baseline cytotoxic benchmark () |

| 3,4-DFCA (Precursor) | Various | >500 µM | Highly stable fluorinated building block () |

| 3,4-DFCA-derived Psammaplin A | A549 (Lung Cancer) | 16.14 - 150.10 µM | Potent radiosensitizer (1)[1] |

| 3,4-DFCA-derived Psammaplin A | U373MG (Glioblastoma) | 13.25 - 50.15 µM | Potent radiosensitizer (1)[1] |

Troubleshooting and Quality Control

-

Precipitation of 3,4-DFCA: Fluorinated compounds exhibit high lipophilicity. If precipitation occurs upon addition to the aqueous culture media, ensure the DMSO stock is thoroughly vortexed. If necessary, optimize the DMSO concentration up to 1% (only if the specific cell line's vehicle control confirms tolerance at this concentration).

-

High Background in Blanks: Check for microbial contamination under an inverted microscope. Bacteria and yeast will rapidly reduce MTT, invalidating the assay (3)[3].

-

Incomplete Solubilization: If purple crystals remain visible after 15 minutes of shaking, pipette the mixture up and down carefully to mechanically aid dissolution before reading the plate.

References

-

NIH Bookshelf - Assay Guidance Manual. Cell Viability Assays. Available at:[Link]

-

Journal of Radiation Protection and Research. Psammaplin A-Modified Novel Radiosensitizers for Human Lung Cancer and Glioblastoma Cells. Available at: [Link]

Sources

Derivatization of 3-(3,4-Difluorophenyl)prop-2-enoic acid for biological screening

Application Note & Protocol Guide: Derivatization and Biological Screening of 3-(3,4-Difluorophenyl)prop-2-enoic Acid

Document Type: Technical Application Note & Workflow Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Scientists

Mechanistic Rationale: The Privileged 3,4-Difluorophenyl Scaffold

In modern medicinal chemistry, trans-3-(3,4-difluorophenyl)prop-2-enoic acid (commonly known as 3,4-difluorocinnamic acid) serves as a highly versatile building block. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid core fundamentally alters the molecule's physicochemical and pharmacokinetic landscape[1].

Causality in Scaffold Selection:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing fluorine at the 3 and 4 positions of the aromatic ring blocks primary sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of downstream derivatives[1].

-

Electronic Modulation: Fluorine’s high electronegativity exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, lowering the pKa of the acrylic acid moiety, which directly influences the molecule's binding affinity in polar enzyme pockets[1].

-

Lipophilicity & Permeability: The 3,4-difluoro substitution optimizes the partition coefficient (logP), enhancing cell membrane permeability—a critical factor for targeting intracellular proteins such as γ-secretase or inducing apoptosis in hepatic cancer cell lines[2][3].

Quantitative Biological Activity Profile

The parent acid and its derivatives exhibit a broad spectrum of biological activities. The table below synthesizes the quantitative screening data across various therapeutic targets, demonstrating the scaffold's versatility from direct enzyme inhibition to complex intracellular signaling modulation.

| Compound / Derivative | Biological Target | Activity Metric (IC50 / Ki) | Therapeutic Application |

| trans-3,4-Difluorocinnamic acid (Parent) | Tyrosinase (Diphenolase) | IC50 = 0.78 mM, Ki = 197 µM[4] | Hyperpigmentation / Melanoma |

| Coumarin-Cinnamate Conjugate (LD01) | α-Glucosidase | IC50 = 4.6 µM[5] | Type II Diabetes (Fluorescent Probe) |

| Fluorinated Cinnamide (Imidazolone deriv.) | HepG2 Cell Line | IC50 = 4.23 µM[2] | Hepatocellular Carcinoma |

| Benzodiazepine-Cinnamide (Compound 34) | γ-Secretase | IC50 = 0.06 nM[3] | Alzheimer's Disease |

Derivatization and Screening Workflows

To harness the biological potential of 3,4-difluorocinnamic acid, the carboxylic acid moiety is typically derivatized into amides or esters.

Caption: Workflow for the derivatization and biological screening of 3,4-difluorocinnamic acid.

Protocol A: Synthesis of Fluorinated Cinnamamides via HATU Coupling

Purpose: Amidation is preferred for generating anticancer and neuroprotective agents due to the superior in vivo stability of amides compared to esters[2][3].

Mechanistic Causality: The α,β-unsaturated carbonyl system of cinnamic acids is highly susceptible to unwanted Michael (1,4) additions when reacted with nucleophilic amines under harsh basic conditions. To prevent this, we utilize HATU, a highly efficient peptide coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester intermediate in a polar aprotic solvent (DMF), driving the 1,2-addition (amide bond formation) exponentially faster than any competing 1,4-addition.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of trans-3,4-difluorocinnamic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

-

Coupling: Add 1.1 eq of the desired primary or secondary amine (e.g., an imidazolone or benzodiazepine precursor) dropwise.

-

Reaction Monitoring (Self-Validation Step 1): Monitor the reaction via TLC (UV 254 nm). The complete disappearance of the lower-Rf acid spot confirms the quantitative formation of the active ester and subsequent amide.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, followed by brine, to remove unreacted amines and DMF. Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Structural Validation (Self-Validation Step 2): Purify via flash chromatography. Analyze the purified product using 1H-NMR. Critical Check: Ensure the presence of two doublet proton signals around 6.5–7.5 ppm with a coupling constant (J) of ~16 Hz. This mathematically proves that the trans (E) geometry of the alkene was preserved during the reaction and no isomerization occurred.

Biological Evaluation: Tyrosinase Inhibition Assay

trans-3,4-Difluorocinnamic acid itself is a potent competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis[4].

Caption: Mechanism of competitive tyrosinase inhibition by 3,4-difluorocinnamic acid.

Protocol B: In Vitro Diphenolase Activity Assay

Purpose: To determine the IC50 and mechanism of inhibition (Ki) of the synthesized compounds against mushroom tyrosinase.

Mechanistic Causality: Tyrosinase exhibits both monophenolase (hydroxylating L-tyrosine) and diphenolase (oxidizing L-DOPA) activities. We specifically measure diphenolase activity using L-DOPA as the substrate because it bypasses the characteristic kinetic "lag phase" of monophenolase activity, providing a linear, highly reproducible initial velocity curve measured via the formation of dopachrome (absorbance at 475 nm)[4].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase in the buffer to a final concentration of 100 U/mL. Prepare L-DOPA solutions ranging from 0.5 to 2.5 mM.

-

Inhibitor Titration: Prepare serial dilutions of 3,4-difluorocinnamic acid (or its derivatives) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 5% to prevent solvent-induced enzyme denaturation.

-

Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the inhibitor solution, and 20 µL of the tyrosinase solution. Incubate at 30°C for 10 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( v0 ) from the linear portion of the absorbance-time curve.

-

Data Validation (Self-Validation Step): Include Kojic acid as a positive control to validate assay sensitivity. To confirm the competitive nature of the inhibition[4], construct a Lineweaver-Burk plot ( 1/v0 vs. 1/[S] ) at varying inhibitor concentrations. If the lines intersect exactly at the y-axis ( 1/Vmax remains constant while −1/Km moves toward zero), the assay self-validates that the compound binds exclusively to the free enzyme's active site.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]